N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Overview
Description
N-[3-(4-oxochromen-3-yl)phenyl]acetamide is a compound that belongs to the class of chromones, which are oxygen-containing heterocyclic compounds. Chromones are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxochromen-3-yl)phenyl]acetamide typically involves the reaction of 3-formylchromone with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the synthesis of chromone derivatives, including this compound, often employs green chemistry principles. Methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media are used to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-oxochromen-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone moiety to chromanones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(4-oxochromen-3-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the production of pigments, cosmetics, and laser dyes
Mechanism of Action
The mechanism of action of N-[3-(4-oxochromen-3-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of the STAT5 protein, which plays a role in cell signaling pathways . The compound’s effects are mediated through binding to specific sites on the target proteins, leading to alterations in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: Another chromone derivative with similar biological activities.
4-chromenone derivatives: Compounds with halogen, methyl, or methoxy substituents at the 6-position of the chromone moiety.
Uniqueness
N-[3-(4-oxochromen-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit STAT5 protein and its diverse applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
N-[3-(4-oxochromen-3-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-13-6-4-5-12(9-13)15-10-21-16-8-3-2-7-14(16)17(15)20/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOAPWZYSQVSOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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